REACTION_SMILES
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[CH2:1]([O:2][C:3]([CH3:4])=[N:6][O:7][CH2:8][CH2:9][C:10]([NH:11][CH2:12][CH3:13])=[O:14])[CH3:5].[ClH:15]>>[ClH:15].[NH2:6][O:7][CH2:8][CH2:9][C:10]([NH:11][CH2:12][CH3:13])=[O:14]
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Name
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CCNC(=O)CCON=C(C)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCNC(=O)CCON=C(C)OCC
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCNC(=O)CCON
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |